10-(2-Methoxyphenyl)-10H-phenothiazine
Description
10-(2-Methoxyphenyl)-10H-phenothiazine is a phenothiazine derivative characterized by a methoxyphenyl substituent at the nitrogen atom of the heterocyclic core. The 4-methoxyphenyl isomer has a molecular formula of C₁₉H₁₅NOS, a molecular weight of 305.40 g/mol, and a purity >98.0% as a white-to-light-yellow crystalline powder . The substitution pattern (2- vs.
Properties
CAS No. |
60665-93-2 |
|---|---|
Molecular Formula |
C19H15NOS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
10-(2-methoxyphenyl)phenothiazine |
InChI |
InChI=1S/C19H15NOS/c1-21-17-11-5-2-8-14(17)20-15-9-3-6-12-18(15)22-19-13-7-4-10-16(19)20/h2-13H,1H3 |
InChI Key |
WRXVENSVESBHLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Methoxyphenyl)-10H-phenothiazine typically involves the reaction of phenothiazine with 2-methoxyphenyl halides under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where phenothiazine reacts with 2-methoxyphenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 10-(2-Methoxyphenyl)-10H-phenothiazine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
10-(2-Methoxyphenyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
10-(2-Methoxyphenyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-(2-Methoxyphenyl)-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can interact with neurotransmitter receptors, enzymes, and ion channels. The compound’s structure allows it to modulate the activity of these targets, leading to its observed effects. For example, its interaction with dopamine receptors can influence neurological pathways, making it a candidate for antipsychotic drug development.
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
Phenothiazines exhibit diverse bioactivities depending on substituents. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues with Aromatic Substituents
- 10-(4-Nitrophenyl)ethynyl-10H-phenothiazine (C₂₀H₁₂N₂O₂S): Features a nitro group and ethynyl linkage. Crystallizes in a triclinic system (space group P1) with distinct unit cell parameters (e.g., a = 8.1891 Å, V = 781.4 ų) . The electron-withdrawing nitro group enhances redox activity, making it relevant for electrochemical applications (e.g., battery cathodes) .
- XPT (10-(5-(dibenzo[b,d]thiophen-2-yl)-9,9-dimethyl-9H-xanthen-4-yl)-10H-phenothiazine): Contains a dibenzothiophene-xanthene hybrid structure. Exhibits room-temperature phosphorescence due to through-space spin–orbit coupling, a property absent in simpler methoxy-substituted derivatives .
Derivatives with Alkyl/Aryl Side Chains
- 10-[4-(Phthalimido)butyl]-10H-phenothiazine: Demonstrates potent antitumor activity (TCID₅₀ = 7.8 µg) against HEp-2 cells. The butyl-phthalimido side chain enhances lipophilicity and cellular uptake compared to shorter chains (e.g., propyl) .
- 10-(3-Dimethylaminopropyl)-2-methoxy-10H-phenothiazine (Methopromazine): A neuroleptic agent with a dimethylaminopropyl chain. The 2-methoxy group modulates receptor binding, contrasting with the 2-methoxyphenyl substituent’s steric effects .
Bioactive Phenothiazine Derivatives
- 4-[2-(10H-Phenothiazin-10-yl)ethyl]-N-hydroxybenzamide (22): A hydroxamic acid derivative acting as a histone deacetylase (HDAC) inhibitor. The ethyl linker and hydroxamic acid group enable chelation with zinc in HDACs, critical for anticancer activity .
- 10-(Imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-10H-phenothiazine: Exhibits antitubercular activity. The imidazo-thiadiazole moiety introduces heterocyclic diversity, enhancing interactions with bacterial targets .
Comparative Data Table
*Estimated based on isomer data .
Key Findings and Trends
Substituent Position Matters : The 2-methoxy group (ortho) in the target compound may hinder rotational freedom compared to the 4-methoxy (para) isomer, affecting binding to biological targets .
Side Chain Length and Bioactivity : Longer alkyl chains (e.g., butyl vs. propyl) in phthalimido derivatives improve antitumor efficacy, likely due to enhanced membrane permeability .
Electrochemical vs. Biological Applications : Nitro and ethynyl groups favor redox activity, while hydroxamic acids or heterocycles (e.g., imidazo-thiadiazole) drive pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
